(Z)-10-Hydroxyamitriptyline
Description
Synthesis Analysis
The synthesis of (Z)-10-Hydroxyamitriptyline and its isomers involves complex biochemical processes, primarily occurring in the liver. Studies have developed methods to analyze these compounds in biological samples, highlighting their formation and presence in human metabolism (Nusser, Nill, & Breyer‐Pfaff, 1990).
Molecular Structure Analysis
Molecular structure and dynamics of the four 10-hydroxynortriptyline isomers, including (Z)-10-Hydroxyamitriptyline, have been extensively studied using computer graphics, molecular mechanical energy calculations, and molecular dynamics simulations. These studies reveal detailed insights into the three-dimensional structures, molecular conformations, and electrostatic potentials, contributing to a better understanding of their pharmacological behavior (Heimstad, Edvardsen, & Dahl, 1992).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound. Is it toxic? Is it flammable?
Future Directions
This involves identifying areas of ongoing research involving the compound. Are there new potential applications being explored?
properties
IUPAC Name |
(2Z)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19/h3-6,8-12,20,22H,7,13-14H2,1-2H3/b17-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWBJXOKAFHZAI-ATVHPVEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873787 | |
Record name | (Z)-10-Hydroxyamitriptyline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-10-Hydroxyamitriptyline | |
CAS RN |
1159-82-6, 72402-20-1 | |
Record name | 10-Hydroxyamitriptyline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Z-10-Hydroxyamitriptyline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072402201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z)-10-Hydroxyamitriptyline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-HYDROXYAMITRIPTYLINE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V05NFJ590Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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